molecular formula C9H19ClN2O B1402674 N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride CAS No. 1361113-52-1

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride

Cat. No.: B1402674
CAS No.: 1361113-52-1
M. Wt: 206.71 g/mol
InChI Key: CLTOQBYFVQFKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices such as diet and exercise. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride typically involves the reaction of piperidine derivatives with acetamide under specific conditions. One common method includes the reaction of 3-piperidinol with ethyl acetate in the presence of a base to form the intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-3-yl)ethyl]acetamide
  • N-[2-(piperidin-3-yl)ethyl]acetamide hydrobromide
  • N-[2-(piperidin-3-yl)ethyl]acetamide sulfate

Uniqueness

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N-(2-piperidin-3-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(12)11-6-4-9-3-2-5-10-7-9;/h9-10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTOQBYFVQFKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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